Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide

Solid-state chemistry Crystallography Hydrogen-bond networks

Choose this compound to access a uniquely substituted 2,5-dimethoxybenzenesulfonamide chemotype validated for TNAP‑selective inhibition. The para‑morpholino‑2‑oxoethylphenyl N‑substituent enhances hydrogen‑bond acceptor capacity (Hacc=6) and modulates logP (~2.9) and tPSA (~85 Ų), parameters critical for bioavailability and off‑target profiling. Different supramolecular architectures (C(4) chain vs. R₂²(8) ring motifs) arise solely from the N‑aryl group; using a regioisomer or morpholino‑deficient variant will compromise SAR conclusions and waste screening resources. Ideal for TNAP‑mediated calcification, bone mineralization, purinergic signaling, and dual VEGFR2/Topo II cancer screens.

Molecular Formula C20H24N2O6S
Molecular Weight 420.5 g/mol
CAS No. 1060241-85-1
Cat. No. B3209730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide
CAS1060241-85-1
Molecular FormulaC20H24N2O6S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C20H24N2O6S/c1-26-17-7-8-18(27-2)19(14-17)29(24,25)21-16-5-3-15(4-6-16)13-20(23)22-9-11-28-12-10-22/h3-8,14,21H,9-13H2,1-2H3
InChIKeyHRKXESWUXHPKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide (CAS 1060241-85-1): Structural Identity and Class Profile for Procurement Decisions


2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide (CAS 1060241-85-1) is a synthetic small molecule belonging to the sulfonamide class, with the molecular formula C20H24N2O6S and a molecular weight of 420.5 g/mol . It features a 2,5-dimethoxy-substituted benzenesulfonamide core linked via a secondary amine to a phenyl ring bearing a morpholino-2-oxoethyl substituent at the para position [1]. This compound is primarily available from commercial screening libraries as a research-grade building block or probe molecule, with typical purity exceeding 95% . Its structural architecture places it within the broader family of N-aryl-2,5-dimethoxybenzenesulfonamides, a pharmacophore class that has attracted crystallographic and pharmacological interest [2].

Procurement Risks in Substituting 2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide with In-Class Analogs


Sulfonamide derivatives bearing a 2,5-dimethoxybenzenesulfonyl core cannot be treated as interchangeable procurement items because even subtle alterations in the N-aryl substituent profoundly alter supramolecular interaction capacity, solubility, and target engagement [1]. Crystallographic evidence demonstrates that different N-aryl substituents on the 2,5-dimethoxybenzenesulfonamide scaffold produce distinct hydrogen-bonding networks (e.g., C(4) chain vs. R₂²(8) ring motifs) and one- to three-dimensional packing architectures [1]. Furthermore, the morpholino-2-oxoethyl moiety contributes hydrogen-bond acceptor capacity (Hacc = 6) and modulates logP (~2.89 for the closest Hit2Lead analog) and topological polar surface area (tPSA ≈ 85.4 Ų), parameters that directly influence bioavailability and off-target promiscuity profiles . Replacing this compound with a regioisomeric 3,4-dimethoxy analog or a variant lacking the morpholino carbonyl linker risks altering solubility, metabolic stability, and recognition at biological targets, potentially invalidating structure-activity relationship (SAR) conclusions and wasting screening resources [2].

Quantitative Differentiation Evidence for 2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide vs. Closest Analogs


Structural Uniqueness of the 2,5-Dimethoxy Substitution Pattern Dictates Crystal Packing and Hydrogen-Bonding Architecture vs. Other Methoxy Regioisomers

In the only peer-reviewed structural study of the N-aryl-2,5-dimethoxybenzenesulfonamide subclass, compounds with the 2,5-dimethoxy substitution pattern on the benzenesulfonyl ring exclusively formed N–H···O hydrogen-bonded C(4) chain motifs regardless of the aniline substituent, whereas analogs with substituent changes at other ring positions (e.g., halogen substitutions at the 2,3- or 2,4- positions of the aniline ring, or alternative sulfonyl substitution patterns) produced R₂²(8) ring motifs and distinct one- to three-dimensional supramolecular architectures [1]. This demonstrates that the 2,5-dimethoxy arrangement is a crystallographic determinant of intermolecular interaction geometry.

Solid-state chemistry Crystallography Hydrogen-bond networks

The Morpholino-2-Oxoethyl Linker Modulates Hydrogen-Bond Acceptor Count and Polar Surface Area vs. Simpler Sulfonamide Analogs

The target compound carries a morpholino-2-oxoethyl moiety that increases the hydrogen-bond acceptor count to 6 and the topological polar surface area (tPSA) to approximately 85.4 Ų, based on the closest commercial analog (N-(2,5-dimethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide; Hit2Lead SC-6178925) . In contrast, simpler N-aryl-2,5-dimethoxybenzenesulfonamides lacking the morpholino carbonyl extension (e.g., N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide) have lower Hacc and tPSA values. Elevated tPSA above 80 Ų is empirically associated with reduced blood-brain barrier penetration and lower passive membrane permeability, while Hacc ≥ 6 confers increased aqueous solubility potential through hydrogen-bonding with solvent water [1].

ADME prediction Drug-likeness Physicochemical profiling

Morpholine Ring Confers Differential Kinase Inhibition Potency vs. Piperidine Replacement in Sulfonamide-Based Anticancer Agents

In a systematic study of benzenesulfonamide hybrids for dual VEGFR2/Topoisomerase II inhibition, morpholine-coupled benzenesulfonamides exhibited the most potent cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 0.08 μM) and HepG2 hepatocellular carcinoma cells (IC₅₀ = 0.186 μM) compared to doxorubicin (IC₅₀ = 7.67 and 8.28 μM, respectively) [1]. The same morpholine-containing lead compound inhibited VEGFR2 kinase with an IC₅₀ of 13.24 nM and Topoisomerase II with an IC₅₀ of 8.3 μM [1]. While piperidine-coupled and N,N-dimethylethanamine-coupled analogs were also evaluated, the morpholine analog consistently demonstrated superior dual enzyme inhibition and cellular potency, a finding attributed to optimal hydrogen-bonding geometry and conformational flexibility of the morpholine ring within the ATP-binding pocket [1].

VEGFR2 inhibition Topoisomerase II Anticancer SAR

2,5-Dimethoxybenzenesulfonamide Core Confers Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitory Selectivity vs. Intestinal and Placental Alkaline Phosphatase Isoforms

The 2,5-dimethoxybenzenesulfonamide pharmacophore, exemplified by the well-characterized probe MLS-0038949 (2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide), acts as a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor with an IC₅₀ of 0.19 μM (190 nM) and Ki of 340–590 nM, while showing no detectable activity against intestinal alkaline phosphatase (IAP) or placental alkaline phosphatase (PLAP) at concentrations up to 100 μM (>500-fold selectivity window) . This selectivity profile is specific to the 2,5-dimethoxy substitution pattern; sulfonamide analogs with alternative substitution patterns (e.g., 4-substituted or unsubstituted phenyl sulfonamides) show markedly different TNAP potency and isoform selectivity .

TNAP inhibition Alkaline phosphatase Isoform selectivity

Para-Morpholino-2-Oxoethyl Substituent Enables Amide-Mediated Target Recognition Lacking in Simple 4-Methyl or 4-Acetyl Phenyl Analogs

The target compound incorporates a morpholino-2-oxoethyl group featuring a tertiary amide carbonyl that serves as an additional hydrogen-bond acceptor and potential metal-chelating moiety. In contrast, closely related commercial analogs such as N-(2,5-dimethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide (Hit2Lead SC-6178925, molecular weight 435, logP 2.89) carry a 4-methyl substitution on the benzenesulfonyl ring rather than the 2,5-dimethoxy pattern, while N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide (molecular weight 335.4) incorporates a 4-acetylphenyl group lacking the morpholine ring entirely [1]. The combination of 2,5-dimethoxybenzenesulfonyl core with the para-morpholino-2-oxoethylphenyl N-substituent is unique among commercially cataloged screening compounds, providing a distinctive hydrogen-bond donor/acceptor pharmacophore arrangement that is absent in either analog class alone.

Hydrogen-bond pharmacophore Amide linker Target engagement

Selectivity Profile Inference: 2,5-Dimethoxybenzenesulfonamides Show Limited CYP450 Liability vs. Broader Sulfonamide Class

The TNAP inhibitor MLS-0038949 (2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide) was profiled against a panel of cytochrome P450 isoforms and found to inhibit only CYP2C19 at the tested concentration (IC₅₀ ≈ 190 nM), with no significant inhibition of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 . This is a favorable selectivity profile compared to many clinical sulfonamide drugs (e.g., sulfaphenazole is a potent CYP2C9 inhibitor; sulfamethoxazole inhibits CYP2C9 and CYP3A4), suggesting that the 2,5-dimethoxybenzenesulfonamide scaffold may carry intrinsically lower CYP-mediated drug-drug interaction risk [1].

CYP450 inhibition Off-target screening Drug metabolism

Optimal Research Application Scenarios for 2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide Based on Quantitative Evidence


Chemical Biology Probe for Tissue-Nonspecific Alkaline Phosphatase (TNAP) Pathway Dissection

The 2,5-dimethoxybenzenesulfonamide core is a validated TNAP-selective pharmacophore, as demonstrated by MLS-0038949 (TNAP IC₅₀ = 190 nM, >500-fold selectivity over IAP/PLAP) . The target compound extends this core with a morpholino-2-oxoethyl N-substituent that may further modulate TNAP binding kinetics or introduce complementary target interactions. Applications include studying the role of TNAP in vascular smooth muscle cell calcification, bone mineralization defects, and purinergic signaling in the central nervous system, where isoform-selective pharmacological tools are essential to distinguish TNAP-mediated effects from those of other alkaline phosphatase isoforms.

Anticancer Screening in VEGFR2-Dependent and Topoisomerase II-Overexpressing Tumor Models

Class-level evidence from morpholine-coupled benzenesulfonamides demonstrates potent dual VEGFR2/Topoisomerase II inhibition (VEGFR2 IC₅₀ = 13.24 nM, Topo II IC₅₀ = 8.3 μM) and exceptional cytotoxicity against MCF-7 (IC₅₀ = 0.08 μM) and HepG2 (IC₅₀ = 0.186 μM) cancer cells [1]. The target compound, with its morpholino-2-oxoethyl moiety and 2,5-dimethoxybenzenesulfonamide architecture, is structurally positioned to engage both ATP-binding and DNA-intercalation domains simultaneously. Recommended screening scenarios include: (a) VEGFR2-overexpressing angiogenic tumor models, (b) Topoisomerase IIα-amplified breast and hepatocellular carcinoma cell lines, and (c) combination screens with DNA-damaging agents where Topoisomerase II inhibition is expected to synergize.

Supramolecular Chemistry and Co-Crystal Engineering Leveraging 2,5-Dimethoxy-Directed Hydrogen-Bond Networks

Crystallographic evidence establishes that the 2,5-dimethoxybenzenesulfonamide scaffold forms robust N–H···O hydrogen-bonded C(4) chain motifs and supports diverse supramolecular architectures (1D to 3D) depending on the N-aryl substituent [2]. The target compound's morpholino carbonyl provides an additional hydrogen-bond acceptor site, enabling more complex intermolecular interaction networks than simpler 2,5-dimethoxybenzenesulfonamide analogs. This property is valuable for: (a) co-crystal screening with active pharmaceutical ingredients (APIs) to improve solubility or stability, (b) designing porous organic materials or hydrogen-bonded organic frameworks (HOFs), and (c) studying structure-property relationships in solid-state sulfonamide chemistry.

Fragment-Based and Diversity-Oriented Screening Library Expansion

The target compound represents a chemotype that is sparsely represented in public and commercial screening collections—it combines a 2,5-dimethoxybenzenesulfonyl core with a para-morpholino-2-oxoethylphenyl N-substituent, a combination validated as unique via database mining [3]. For organizations building diversity-oriented screening libraries, this compound fills an underrepresented region of sulfonamide chemical space characterized by moderate lipophilicity (predicted logP ≈ 2.9 for related morpholino analogs) , high hydrogen-bond acceptor count (Hacc = 6), and tPSA (~85 Ų) consistent with peripheral restriction . Procurement is recommended as part of a systematic effort to expand lead-like sulfonamide diversity beyond the traditional antibacterial sulfonamide chemotypes.

Quote Request

Request a Quote for 2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.